4-bromo-5,7-difluoro-1H-indole
Description
4-Bromo-5,7-difluoro-1H-indole (CAS: 1381878-59-6) is a halogenated indole derivative with the molecular formula C₈H₄BrF₂N and a molecular weight of 232.02 g/mol . It is a research-grade compound primarily used in medicinal chemistry and materials science. The compound features bromine and fluorine substituents at positions 4, 5, and 7 of the indole core, which influence its electronic properties, solubility, and reactivity. According to GLPBIO, it is provided as a solution (25 µL, 10 mM) and stored at 2–8°C .
Properties
IUPAC Name |
4-bromo-5,7-difluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXYLPBQFUZOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C=C2F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5,7-difluoro-1H-indole typically involves halogenation reactions. One common method is the bromination of 5,7-difluoroindole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,7-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or stannanes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution: Formation of azido or thiol-substituted indoles.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
4-Bromo-5,7-difluoro-1H-indole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-5,7-difluoro-1H-indole involves its interaction with various molecular targets. The presence of halogen atoms can enhance its binding affinity to specific receptors or enzymes, leading to modulation of biological pathways . For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogenation Effects
The position and type of halogen substituents significantly alter the physicochemical and biological properties of indole derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Impact: Bromine at C4 in the target compound increases molecular weight and may enhance electrophilic reactivity compared to non-brominated analogues like 5,7-difluoro-1H-indole. Fluorine substituents at C5 and C7 improve metabolic stability and influence π-π stacking interactions .
Functional Group Effects : Carboxamide derivatives (e.g., 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) exhibit higher molecular weights and modified solubility profiles, making them suitable for target-binding studies .
Key Observations:
Spectral Data and Analytical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation.
Table 3: Spectroscopic Comparison
Key Observations:
- The target compound lacks reported NMR/MS data, whereas analogues like carboxamide derivatives show distinct NHCO and aromatic proton signals .
- Triazole-containing indoles (e.g., 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole) exhibit additional peaks for triazole protons and ethylene linkers .
Biological Activity
4-Bromo-5,7-difluoro-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen atoms, particularly fluorine and bromine, can significantly influence the pharmacological properties of indole derivatives, making them valuable in drug discovery and development.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes:
- A bromine atom at the 4-position.
- Two fluorine atoms at the 5 and 7 positions.
- An indole backbone which is known for its biological significance.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases: The compound has been shown to inhibit specific kinases involved in cancer progression.
- Halogen Bonding: The presence of bromine and fluorine allows for unique halogen bonding interactions, enhancing binding affinity to target proteins.
Case Studies
- Anticancer Study: In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, supporting its role as a potential anticancer agent .
- Antimicrobial Evaluation: A comprehensive evaluation was conducted to assess the antimicrobial activity against clinical isolates. The findings revealed that the compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
